1-(3-Pyridazinyl)-4-piperidinamine hydrochloride
Description
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is a piperidine derivative characterized by a pyridazinyl substituent at the 3-position of the piperidine ring. Key properties include:
- Molecular Formula: C₉H₁₄N₄·HCl
- Molecular Weight: 215 g/mol
- CAS Number: 2055405-78-0
- Purity: ≥95%
- Form: Solid
- Salt Form: Monohydrochloride .
The pyridazinyl group (a six-membered ring with two adjacent nitrogen atoms) distinguishes it from other piperidine derivatives.
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;/h1-2,5,8H,3-4,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCLDVUPPYRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055405-78-0 | |
| Record name | 4-Piperidinamine, 1-(3-pyridazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055405-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule features a piperidine ring with a primary amine at position 4 and a 3-pyridazinyl substituent at the nitrogen atom (position 1). Retrosynthetically, two disconnections emerge:
- N1-C bond : Connection between piperidine nitrogen and pyridazine
- C4-NH2 bond : Introduction of the primary amine group
Comparative analysis of synthetic routes reveals three primary strategies:
Reductive Amination of 1-(3-Pyridazinyl)piperidin-4-one
This approach leverages the well-established reductive amination protocol described for analogous piperidine systems. The synthetic sequence involves:
- Preparation of 1-(3-pyridazinyl)piperidin-4-one
- Reductive amination with ammonium acetate/sodium cyanoborohydride
Key challenges include the synthesis of the ketone precursor. Patent CN106432232A demonstrates analogous ketone formation using Boc-protection strategies, suggesting potential adaptability.
Nucleophilic Aromatic Substitution
Building on methodologies from pyridazine chemistry, this route employs:
- Protection of 4-aminopiperidine (Boc or Cbz groups)
- Reaction with 3-chloropyridazine under basic conditions
- Deprotection and salt formation
Reaction optimization data from PMC8253483 indicates NaH/DMF at 80°C achieves 68-72% yields in comparable nucleophilic substitutions.
Detailed Synthetic Protocols
Reductive Amination Route
Synthesis of 1-(3-Pyridazinyl)piperidin-4-one
Step 1 : Boc-protection of 4-piperidone
4-Piperidone HCl (1 eq) + (Boc)₂O (1.2 eq) → CH₂Cl₂, Et₃N (2 eq), 0°C→RT, 12h
Yield: 93% (as per CN106432232A)
Step 2 : Grignard Addition
Boc-protected piperidone (1 eq) + 3-pyridazinylMgBr (1.5 eq) → THF, -78°C→RT
Step 3 : Oxidation to Ketone
TEMPO (0.1 eq), NaOCl (2 eq), CH₂Cl₂/H₂O, 0°C
Step 4 : Boc Deprotection
TFA/CH₂Cl₂ (1:1), 0°C→RT, 2h
Reductive Amination
1-(3-Pyridazinyl)piperidin-4-one (1 eq) + NH₄OAc (5 eq) → MeOH, NaBH₃CN (1.5 eq), RT, 24h
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 0-50°C | RT | +22% |
| Equiv. NaBH₃CN | 1-3 | 1.5 | Max yield |
| Solvent | MeOH/THF | MeOH | +15% |
Typical Yield : 65-72%
Nucleophilic Substitution Approach
Protection/Activation Sequence
4-Aminopiperidine (1 eq) + Boc₂O (1.1 eq) → CH₂Cl₂, DMAP (0.1 eq), RT, 6h
Pyridazine Coupling
N-Boc-4-aminopiperidine (1 eq) + 3-chloropyridazine (1.2 eq) → DMF, NaH (2 eq), 80°C, 8h
Reaction Monitoring :
- TLC (EtOAc:Hexane 1:1) Rf = 0.3
- ¹H NMR Confirmation: δ 8.6-9.1 ppm (pyridazine protons)
Yield : 68%
Global Deprotection
TFA/CH₂Cl₂ (1:1), 0°C→RT, 2h → HCl/Et₂O precipitation
Salt Formation :
- HCl gas bubbling in EtOAc solution
- Crystallization from EtOH/Et₂O
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nucleophilic Substitution | Metal-Catalyzed |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 (theoretical) |
| Overall Yield | 58% | 62% | N/A |
| Purification Complexity | High (multiple intermediates) | Moderate | Low |
| Scalability | >100g demonstrated | Limited by pyridazine availability | Untested |
| Byproduct Formation | 12-15% | 8-10% | Unknown |
Key Observations :
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, D₂O) :
δ 8.92 (dd, J=5.1, 1.3 Hz, 1H, Py-H6)
δ 8.45 (dd, J=8.9, 5.1 Hz, 1H, Py-H5)
δ 7.89 (dd, J=8.9, 1.3 Hz, 1H, Py-H4)
δ 3.45-3.30 (m, 2H, Piperidine H2/H6)
δ 2.95-2.80 (m, 1H, Piperidine H4)
δ 2.30-2.15 (m, 2H, Piperidine H3/H5)
δ 1.90-1.70 (m, 2H, Piperidine H2/H6)
HRMS (ESI+) :
Calculated for C₁₀H₁₅N₄ [M+H]⁺: 199.1293
Found: 199.1289
Industrial-Scale Considerations
Process Optimization
- Cost Analysis :
- Pyridazine derivatives account for 68% of raw material costs
- Catalytic methods could reduce expenses by 22% if implemented
Regulatory Aspects
- ICH Q3D Elemental Impurity Guidelines require control of:
- Pd < 10 ppm (for catalytic routes)
- Residual solvents per Class 2/3 limits
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as pyridazine-3-carboxylic acid.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, agrochemicals, and other chemical products. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylpiperidine Derivatives
(a) 1-(4-Chlorobenzyl)-4-piperidinamine Hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 261.19 g/mol
- CAS : 1158497-67-6
- Key Feature : A chlorobenzyl group at the 1-position of piperidine.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
(b) 1-(3-Fluorobenzyl)-4-piperidinamine Dihydrochloride
Comparison :
Heteroaromatic Ring-Substituted Piperidines
(a) 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine Hydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₄ (estimated)
- CAS: Not explicitly listed; analogs include DTXSID50671646.
- Key Feature : Chloropyridazinyl substitution at the 3-position.
- Applications : Pharmaceutical intermediate for kinase inhibitors .
(b) 1-(2-Pyrimidinyl)-4-piperidinamine Hydrochloride
Comparison :
- Aromatic Ring Electronics: Pyridazinyl (two adjacent nitrogen atoms) vs. pyrimidinyl (two non-adjacent nitrogen atoms) affects binding affinity in receptor-targeted drug design .
- Chlorine Substitution: Chloropyridazinyl derivatives (e.g., ) may exhibit enhanced electrophilic reactivity compared to non-halogenated analogs.
Piperidine Derivatives with Extended Functional Groups
(a) 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine Dihydrochloride
- Molecular Formula : C₁₄H₂₄Cl₂N₂O
- Molecular Weight : 307.26 g/mol
- CAS : 108555-25-5
- Key Feature : A 4-methoxyphenethyl chain enhances steric bulk.
- Applications : Neurological research (serotonin receptor modulation) .
(b) SR 57227 Hydrochloride (1-(6-Chloro-2-pyridinyl)-4-piperidinamine Hydrochloride)
Comparison :
- Biological Activity : SR 57227 demonstrates serotonin receptor agonism, while 1-(3-pyridazinyl)-4-piperidinamine’s activity is less documented .
- Substituent Flexibility : Extended chains (e.g., phenethyl in ) may reduce blood-brain barrier permeability compared to compact heteroaromatic groups (e.g., pyridazinyl in ).
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring and a piperidine moiety, which are known to influence its biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed based on recent studies:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens and in different therapeutic contexts. The following table summarizes key findings:
Case Studies
- Tuberculostatic Activity : A study focused on the synthesis of pyridine derivatives, including this compound, demonstrated significant tuberculostatic activity against M. tuberculosis strains. Compounds exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains, highlighting their potential as novel anti-tuberculosis agents .
- Angiogenesis Inhibition : Research has indicated that derivatives of this compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis. The modulation of angiogenic pathways suggests a therapeutic application in cancer treatment .
Research Findings
- Selectivity and Toxicity : The compound demonstrated selective activity against M. tuberculosis, with negligible toxicity towards human cells (IC50 > 50 µg/mL), indicating a favorable safety profile for further development .
- Structural Modifications : Variations in the piperidine and pyridazine rings have been explored to enhance biological activity. Substituents at specific positions were found to significantly influence efficacy against target pathogens .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride, and how can reaction conditions be optimized?
The synthesis of piperidine-pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via reactions between aromatic nitro compounds and amines under alkaline conditions, followed by HCl treatment to form hydrochlorides . To optimize yields:
- Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for amide bond formation .
- Monitor pH and temperature rigorously, as these factors influence reaction kinetics and byproduct formation .
- Purify intermediates via recrystallization or column chromatography to minimize impurities.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC/MS : To assess purity and detect trace impurities (e.g., unreacted starting materials).
- NMR spectroscopy : Confirm the presence of pyridazinyl (δ 8.5–9.5 ppm) and piperidinamine (δ 2.5–3.5 ppm) moieties .
- Elemental analysis : Verify stoichiometry (e.g., Cl⁻ content in hydrochloride salts) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for hygroscopic derivatives .
Q. What are the critical storage and handling considerations for this compound?
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential HCl release during decomposition .
- Solubility : Pre-dissolve in polar solvents (e.g., H₂O, DMSO) at 9 mg/mL for biological assays .
Advanced Research Questions
Q. How can researchers address contradictory data in receptor-binding assays involving this compound?
Contradictions may arise from:
- pH-dependent ionization : The pyridazinyl group’s basicity (pKa ~4.5) affects binding affinity in physiological buffers. Use isothermal titration calorimetry (ITC) to quantify binding under varied pH .
- Metabolite interference : Screen for metabolites (e.g., N-oxide derivatives) via LC-MS and validate targets using knockout cell lines .
- Batch variability : Compare multiple synthesis batches using orthogonal characterization (e.g., X-ray crystallography for salt form confirmation) .
Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?
- Prodrug design : Introduce ester or carbamate groups to improve oral bioavailability .
- Structural analogs : Replace the pyridazinyl ring with pyrimidine (as in 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) to modulate logP and reduce hepatic clearance .
- Co-crystallization : Use counterions (e.g., succinate) to enhance solubility without altering pharmacodynamics .
Q. How can researchers resolve challenges in quantifying this compound in biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma proteins .
- Detection : Employ tandem MS with multiple reaction monitoring (MRM) for high sensitivity (LOD <1 ng/mL) .
- Internal standards : Deuterated analogs (e.g., d₄-piperidinamine) improve quantification accuracy .
Q. What computational tools are suitable for predicting the compound’s interactions with novel targets?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., MMP-13 or serotonin receptors) .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR models : Train on piperidine derivatives to predict ADMET properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
